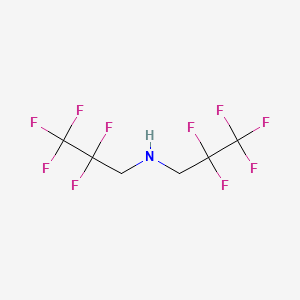

Bis(2,2,3,3,3-pentafluoropropyl)amine

Description

The exact mass of the compound Bis(2,2,3,3,3-pentafluoropropyl)amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2,2,3,3,3-pentafluoropropyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,2,3,3,3-pentafluoropropyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-N-(2,2,3,3,3-pentafluoropropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F10N/c7-3(8,5(11,12)13)1-17-2-4(9,10)6(14,15)16/h17H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCAENPEZRYHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)NCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F10N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381992 | |

| Record name | Bis(1H,1H-perfluoropropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883498-76-8 | |

| Record name | Bis(1H,1H-perfluoropropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Bis(2,2,3,3,3-pentafluoropropyl)amine" CAS number

An In-Depth Technical Guide to Bis(2,2,3,3,3-pentafluoropropyl)amine CAS Number: 883498-76-8

Abstract

This technical guide provides a comprehensive overview of Bis(2,2,3,3,3-pentafluoropropyl)amine, identified by the Chemical Abstracts Service (CAS) number 883498-76-8.[1][2] This highly fluorinated secondary amine is a specialty chemical with emerging applications in materials science and catalysis. The incorporation of ten fluorine atoms across its six-carbon backbone imparts unique physicochemical properties, including enhanced thermal stability and altered basicity, making it a compound of interest for specialized research domains.[3] This document details its chemical identity, physicochemical properties, plausible synthetic pathways, established applications in polymerization, and critical safety protocols for laboratory handling. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this unique organofluorine compound.

Chemical Identity and Physicochemical Properties

Bis(2,2,3,3,3-pentafluoropropyl)amine is a symmetrical, polyfluorinated amine. The high degree of fluorination is the dominant structural feature and dictates its chemical behavior. The strong electron-withdrawing effect of the fluorine atoms significantly reduces the basicity of the central nitrogen atom compared to its non-fluorinated analogues.[3] This modification is crucial for its function in sensitive catalytic systems where amine basicity can interfere with reaction mechanisms.

The robust carbon-fluorine bonds contribute to high thermal stability and chemical resistance, characteristic properties of many per- and polyfluoroalkyl substances (PFAS).[3] While specific experimental data for properties like boiling point and density are not widely published, its structure suggests low miscibility with polar solvents and higher volatility than non-fluorinated amines of similar molecular weight.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 883498-76-8 | [1] |

| Molecular Formula | C₆H₅F₁₀N | [1] |

| Molecular Weight | 281.1 g/mol | [1] |

| IUPAC Name | 1,1,1,2,2-Pentafluoro-N-(2,2,3,3,3-pentafluoropropyl)propan-1-amine | |

| Common Alternate Name | 2,2,3,3,3-Pentafluoro-N-(2,2,3,3,3-pentafluoroprop-1-yl)propylamine | [1] |

| Purity (Typical) | ≥95% |

Plausible Synthetic Pathway and Mechanistic Rationale

The causality behind this choice rests on the nucleophilicity of the primary amine's nitrogen atom, which can attack the electrophilic carbon atom bonded to the halogen. A non-nucleophilic base is required to scavenge the hydrohalic acid (H-X) byproduct, driving the reaction to completion without competing with the primary amine substrate.

Proposed Experimental Protocol (Hypothetical)

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous acetonitrile (10 mL/mmol of limiting reagent).

-

Reagent Addition: Add 2,2,3,3,3-pentafluoropropylamine (1.0 eq) and a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) (1.2 eq).

-

Initiation: While stirring under a nitrogen atmosphere, add 1-bromo-2,2,3,3,3-pentafluoropropane (1.1 eq) dropwise at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Filter off the precipitated ammonium salt. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the crude residue in a suitable solvent like dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The final product can be purified by fractional distillation under vacuum to yield Bis(2,2,3,3,3-pentafluoropropyl)amine.

Caption: Proposed synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine.

Applications in Catalysis and Materials Science

The primary documented application for Bis(2,2,3,3,3-pentafluoropropyl)amine is in the field of polymer chemistry, specifically as a component in the preparation of advanced catalysts for olefin polymerization.[3]

Role in Single-Site Catalyst Systems

In this context, the amine is used to modify carrier particles that support single-site catalysts (e.g., metallocenes). The rationale is that the highly fluorinated amine, when incorporated into the catalyst support structure, creates a unique electronic and steric environment. This environment can influence the activity and selectivity of the catalyst, ultimately controlling the properties, such as molecular weight and polydispersity, of the resulting polymer (e.g., polyethylene).[3]

Caption: Workflow for preparing a supported olefin polymerization catalyst.

Relevance as a Per- and Polyfluoroalkyl Substance (PFAS)

As a member of the PFAS class of chemicals, this compound is also relevant to environmental and toxicological research.[3] Its high chemical stability means it is likely to be persistent in the environment. Studies investigating the interaction of various PFAS compounds with biological macromolecules, such as human serum albumin, provide a framework for understanding the potential bioaccumulation and transport of compounds like Bis(2,2,3,3,3-pentafluoropropyl)amine.[3]

Environmental, Health, and Safety (EHS) Protocol

Strict adherence to safety protocols is mandatory when handling this compound. It is classified as an irritant and should be handled only by trained personnel in a well-ventilated laboratory setting. For research use only, not for diagnostic or therapeutic applications.[1][4]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard | H315 | Causes skin irritation. | [5] |

| H319 | Causes serious eye irritation. | [5] | |

| H335 | May cause respiratory irritation. | [5] | |

| Precaution | P261 | Avoid breathing fumes, mist, vapors, or spray. | [5] |

| P264 | Wash skin thoroughly after handling. | [5] | |

| P271 | Use only outdoors or in a well-ventilated area. | [5] | |

| P280 | Wear protective gloves/clothing/eye protection/face protection. | [5] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [5] |

| P405 | Store locked up. | [5] |

Safe Handling Workflow

The following workflow must be observed to minimize exposure and ensure laboratory safety.

Caption: Laboratory safety workflow for handling fluorinated amines.

Conclusion

Bis(2,2,3,3,3-pentafluoropropyl)amine (CAS: 883498-76-8) is a specialized fluorochemical with defined utility in the synthesis of high-performance polymerization catalysts. Its highly fluorinated structure provides a unique combination of thermal stability and modified electronic properties. While detailed physicochemical data remains sparse, its structural characteristics and documented applications provide a solid foundation for its use in advanced materials research. As with all PFAS compounds, careful handling and consideration of its environmental persistence are paramount for responsible research and development.

References

- Bis(2,2,3,3,3-pentafluoropropyl)amine | CAS 883498-76-8. Santa Cruz Biotechnology.

- Bis(2,2,3,3,3-pentafluoropropyl)amine | 883498-76-8. Benchchem.

- 883498-76-8(BIS(2,2,3,3,3-PENTAFLUOROPROPYL)AMINE) Product Description. ChemicalBook.

- Bis(2,2,3,3,3-pentafluoropropyl)amine | CAS 883498-76-8 | SCBT (Spanish). Santa Cruz Biotechnology.

- SAFETY D

- SAFETY D

- 2,2,3,3,3-pentafluoropropylamine AldrichCPR. Sigma-Aldrich.

- Bis(2,2,3,3,3-pentafluoropropyl)amine. Bio-Online.

- 2,2,3,3,3-Pentafluoropropylamine | C3H4F5N | CID 79002. PubChem.

- bis(2,2,3,3,3-pentafluoropropyl)amine ( min). ChemicalBook.

- Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine...

- Physicochemical Characteristics for CO2-Loaded Aqueous Bis(3-aminopropyl)amine...

- DE102005004854A1 - Process for the preparation of bis (3-aminopropyl) amine...

- Bis(2,2,3,3,3-pentafluoropropyl)

Sources

"Bis(2,2,3,3,3-pentafluoropropyl)amine" molecular weight

An In-Depth Technical Guide to Bis(2,2,3,3,3-pentafluoropropyl)amine: Properties, Synthesis, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of Bis(2,2,3,3,3-pentafluoropropyl)amine, a highly fluorinated secondary amine of significant interest to the scientific community. The document details its fundamental physicochemical properties, with a core focus on its molecular weight of 281.1 g/mol . A plausible synthetic pathway is outlined, based on established chemical principles for symmetrical secondary amine formation. The guide further explores the strategic importance of such fluorinated motifs in modern medicinal chemistry and drug development, contextualizing the compound's potential utility. Finally, essential safety and handling protocols are discussed to ensure its proper use in a research environment. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specialized chemical entity.

Introduction: The Significance of Fluorination in Modern Chemistry

Bis(2,2,3,3,3-pentafluoropropyl)amine is a fluorinated organic compound characterized by the presence of two pentafluoropropyl groups attached to a central nitrogen atom. Its structure is rich in fluorine, an element that, despite its low natural abundance in biological systems, has become a cornerstone of modern medicinal chemistry.[1] The strategic incorporation of fluorine atoms into a molecule can profoundly alter its biological and physical properties.[1][2]

The unique attributes of fluorine, such as its small size and high electronegativity, can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like Cytochrome P450. This can increase a drug's half-life.

-

Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance absorption.[3]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines, affecting a molecule's ionization state at physiological pH and thus its bioavailability.[3]

-

Improved Binding Affinity: Fluorine can participate in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity and potency.[1]

Given these advantages, compounds like Bis(2,2,3,3,3-pentafluoropropyl)amine serve as valuable building blocks and research tools for creating next-generation therapeutics, from anticancer agents to central nervous system drugs.[1]

Physicochemical Properties

The fundamental identity and characteristics of Bis(2,2,3,3,3-pentafluoropropyl)amine are summarized below. Understanding these properties is critical for its application in experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 281.1 g/mol | [4] |

| Molecular Formula | C₆H₅F₁₀N | [4][5] |

| Monoisotopic Mass | 281.02625 Da | [5] |

| CAS Number | 883498-76-8 | [4] |

| IUPAC Name | 2,2,3,3,3-pentafluoro-N-(2,2,3,3,3-pentafluoropropyl)propan-1-amine | [5] |

| Common Synonyms | 2,2,3,3,3-Pentafluoro-N-(2,2,3,3,3-pentafluoroprop-1-yl)propylamine | [4] |

| Predicted XlogP | 3.4 | [5] |

Synthesis Pathway and Methodology

While specific, peer-reviewed synthesis procedures for Bis(2,2,3,3,3-pentafluoropropyl)amine are not widely published, a logical and established method for its preparation is the catalytic dimerization of its primary amine precursor, 2,2,3,3,3-pentafluoropropylamine. This approach is a known industrial process for creating symmetrical secondary amines.[6]

The proposed reaction proceeds as follows: two molecules of the primary amine are reacted in the presence of hydrogen gas and a transition metal catalyst (e.g., Nickel, Cobalt, or Copper) at elevated temperature and pressure.[6] This process results in the formation of the desired secondary amine and the liberation of ammonia (NH₃).[6]

Conceptual Experimental Workflow

Caption: Conceptual workflow for the synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine.

Step-by-Step Protocol (Conceptual)

-

Reactor Charging: A high-pressure stainless-steel reactor is charged with 2,2,3,3,3-pentafluoropropylamine (the starting material) and a suitable heterogeneous amination catalyst.

-

Sealing and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen (H₂).

-

Reaction Execution: The mixture is heated to the target temperature while stirring. The reaction is maintained under pressure for several hours to facilitate the dimerization.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and excess hydrogen gas is carefully vented.

-

Catalyst Removal: The crude reaction mixture is filtered to remove the solid catalyst.

-

Purification: The resulting liquid is purified, typically by fractional distillation under reduced pressure, to separate the desired secondary amine from unreacted starting material and any potential side products.

This self-validating system relies on the physical separation of the heterogeneous catalyst and the significant difference in boiling points between the starting material, the final product, and the ammonia byproduct for purification.

Applications in Research and Drug Development

While Bis(2,2,3,3,3-pentafluoropropyl)amine is primarily available for research purposes, its structure makes it a compound of interest in drug discovery.[4] It can be used as a specialized building block or scaffold to introduce the bis(pentafluoropropyl)amino moiety into a larger molecule.

The rationale for its application is grounded in the principles of medicinal chemistry:

-

Bioisosteric Replacement: The bulky, lipophilic bis(pentafluoropropyl)amino group can serve as a bioisostere for other chemical groups, such as a tert-butyl or adamantyl group, to probe structure-activity relationships (SAR) and optimize pharmacokinetic profiles.

-

Blocking Metabolic Soft Spots: Introducing this metabolically robust group can protect adjacent parts of a molecule from enzymatic degradation, thereby improving its stability and bioavailability.

-

Tuning Physicochemical Properties: As a building block, it allows for the precise tuning of a candidate molecule's lipophilicity and electron density, which are critical parameters for optimizing drug-like properties.[2]

-

Development of Novel Therapeutics: Highly fluorinated compounds are integral to the development of drugs across various therapeutic areas, including antivirals, anti-inflammatory agents, and central nervous system medications.[1][7]

The logical relationship between fluorination and enhanced drug properties is well-established, making this compound a valuable tool for medicinal chemists.

Caption: Relationship between the compound's properties and its utility in drug design.

Safety, Handling, and Storage

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and chemical safety goggles along with a face shield when handling the compound.

-

Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any vapors.

-

Spill Response: Have appropriate spill containment materials readily available. In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for proper disposal.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-. National Center for Biotechnology Information. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Sourced from ACS Publications. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-803. Sourced from Tandfonline. [Link]

-

Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Wiley Online Library. [Link]

-

PubChem. 2,2,3,3,3-Pentafluoropropylamine. National Center for Biotechnology Information. [Link]

- Google Patents. DE102005004854A1 - Process for the preparation of bis (3-aminopropyl) amine (dipropylenetriamine, DPTA).

-

Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. National Institutes of Health. [Link]

-

Recsei, C., & Barda, Y. (2021). Synthesis of bis-aryloxyfluoromethanes. Beilstein Archives. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Sourced from ResearchGate. [Link]

-

MDPI. Synthesis of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate. [Link]

-

Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. [Link]

-

MDPI. A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. [Link]

-

Synthesis and Evaluation of Biological Activities of Bis(spiropyrazolone)cyclopropanes: A Potential Application against Leishmaniasis. PubMed Central. [Link]

-

Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine and its Mixture with 2-Amino-2-Methyl-1-Propanol across Varied Temperatures and Concentrations toward Exploring New Solvents for CO2 Capture. ResearchGate. [Link]

-

Synthesis of mono and bis-[3,3-di(indolyl)indolin-2-ones] and evaluation of their antimicrobial activity. ResearchGate. [Link]

-

Physicochemical Characteristics for CO2-Loaded Aqueous Bis(3-aminopropyl)amine and Its Mixture with 2-Amino-2-methyl-1-propanol. ResearchGate. [Link]

-

PubChemLite. Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine (C6H5F10N) [pubchemlite.lcsb.uni.lu]

- 6. DE102005004854A1 - Process for the preparation of bis (3-aminopropyl) amine (dipropylenetriamine, DPTA) - Google Patents [patents.google.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,2,3,3,3-Pentafluoropropylamine | C3H4F5N | CID 79002 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Bis(2,2,3,3,3-pentafluoropropyl)amine" chemical properties

An In-Depth Technical Guide to Bis(2,2,3,3,3-pentafluoropropyl)amine

Introduction: Understanding a Unique Fluorinated Amine

Bis(2,2,3,3,3-pentafluoropropyl)amine is a secondary amine characterized by the presence of two bulky, electron-withdrawing pentafluoropropyl groups attached to a central nitrogen atom. The incorporation of ten fluorine atoms into its C₆H₅F₁₀N molecular structure dramatically alters its physicochemical properties compared to its non-fluorinated hydrocarbon analogs.[1][2][3] The high electronegativity of fluorine atoms imparts significant changes, most notably a marked reduction in the basicity of the amine and an increase in its thermal and metabolic stability.[2] These unique characteristics make it a compound of interest in specialized fields of materials science and catalysis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of Bis(2,2,3,3,3-pentafluoropropyl)amine are dictated by its highly fluorinated structure.

Core Physical Properties

Quantitative data for this compound is not extensively published. The following table summarizes its fundamental identifiers and known properties.

| Property | Value | Source(s) |

| CAS Number | 883498-76-8 | [1] |

| Molecular Formula | C₆H₅F₁₀N | [1][3] |

| Molecular Weight | 281.1 g/mol | [1] |

| Alternate Name | 2,2,3,3,3-Pentafluoro-N-(2,2,3,3,3-pentafluoroprop-1-yl)propylamine | [1] |

| Appearance | Data not available; likely a liquid at room temperature | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to have low solubility in water and high solubility in fluorinated and some organic solvents. |

Spectroscopic Characterization

While specific spectra are not widely available in the literature, the expected spectroscopic signatures can be predicted based on its molecular structure and established principles.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple.

-

-CH₂- Protons : The methylene protons adjacent to the nitrogen atom would appear as a multiplet in the range of 2.3-3.0 ppm, deshielded by the adjacent electronegative nitrogen.[4]

-

N-H Proton : The amine proton (N-H) would typically present as a broad, single peak between 0.5-5.0 ppm.[4] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This peak would disappear upon the addition of D₂O, a common technique to confirm its identity.[5]

-

-

¹³C NMR Spectroscopy : The carbon spectrum would be characterized by C-F coupling.

-

-CH₂- Carbon : The carbon of the methylene group would appear in the 10-65 ppm range.[4]

-

-CF₂- and -CF₃ Carbons : These carbons would exhibit complex splitting patterns due to one-bond and two-bond coupling with the fluorine atoms and would be found significantly downfield.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information.

-

N-H Stretch : As a secondary amine, a single, characteristically sharp and weak-to-medium intensity absorption band is expected in the 3350–3310 cm⁻¹ region.[5][6] This distinguishes it from primary amines, which show two bands in this region.[5][6]

-

C-F Stretch : Strong, intense absorption bands are expected in the 1400-1000 cm⁻¹ region, characteristic of carbon-fluorine bonds.

-

C-N Stretch : A medium or weak band for the C-N stretching vibration of the aliphatic amine is anticipated between 1250-1020 cm⁻¹.[6]

-

-

Mass Spectrometry :

-

Nitrogen Rule : In accordance with the nitrogen rule, the molecular ion peak (M⁺) will have an odd mass-to-charge ratio (m/z) of 281, confirming the presence of a single nitrogen atom.[4][5]

-

Fragmentation : The dominant fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable, resonance-stabilized iminium cation.

-

Synthesis and Reactivity

The synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine can be achieved through established synthetic methodologies for secondary amines, with considerations for the properties of fluorinated precursors.

Proposed Synthesis: Reductive Amination

Reductive amination is a robust and widely used method for preparing amines from carbonyl compounds.[7][8] It involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced in situ to the target amine.[7]

The logical pathway for synthesizing Bis(2,2,3,3,3-pentafluoropropyl)amine is via the reductive amination of 2,2,3,3,3-pentafluoropropanal with 2,2,3,3,3-pentafluoropropylamine.

Caption: Workflow for Reductive Amination Synthesis

Experimental Protocol: Reductive Amination

-

Reaction Setup : To a solution of 2,2,3,3,3-pentafluoropropylamine (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add 2,2,3,3,3-pentafluoropropanal (1.0-1.1 eq).

-

Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction is often carried out under mildly acidic conditions (pH 4-6) to catalyze imine formation.

-

Reduction : Cool the reaction mixture in an ice bath. Cautiously add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), in portions. These reagents are preferred as they selectively reduce the imine in the presence of the unreacted aldehyde.[8]

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup : Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure Bis(2,2,3,3,3-pentafluoropropyl)amine.

Reactivity Insights

The chemical behavior of the amine is dominated by the two pentafluoropropyl substituents.

Caption: Structural Influences on Chemical Reactivity

-

Basicity : The most significant chemical property is its greatly diminished basicity. The strong electron-withdrawing inductive effect (-I) of the two pentafluoropropyl groups pulls electron density away from the nitrogen atom.[2] This reduces the availability of the nitrogen lone pair to accept a proton, making it a much weaker base than non-fluorinated secondary amines like dipropylamine.

-

Nucleophilicity : Concurrently, both the inductive effect and the steric bulk of the fluorinated groups reduce the nucleophilicity of the amine, making it less reactive in nucleophilic substitution reactions.

Applications and Research Domains

While not a widely used commodity chemical, Bis(2,2,3,3,3-pentafluoropropyl)amine has been identified in specific high-technology research areas.

-

Catalysis and Polymer Chemistry : The compound has been cited in patents as a component used in the preparation of modified catalyst carriers for single-site catalysts in olefin polymerization.[2] Its role is likely related to modifying the surface properties of the carrier material to support the active catalyst, potentially leading to the production of polymers like polyethylene with specific molecular weights or properties.[2]

-

Environmental and Toxicological Research : As a member of the vast class of per- and polyfluoroalkyl substances (PFAS), this compound is relevant to environmental science. Its potential for persistence, bioaccumulation, and toxicity is a subject of research, including studies that use machine learning to predict the binding of various PFAS compounds to proteins like human serum albumin.[2]

Safety and Handling

Proper handling of Bis(2,2,3,3,3-pentafluoropropyl)amine is essential due to its potential hazards. The information below is derived from available Safety Data Sheets (SDS).[9]

GHS Hazard Classification

| Hazard Class | Code | Statement | Source |

| Skin Irritation | H315 | Causes skin irritation | [9] |

| Eye Irritation | H319 | Causes serious eye irritation | [9] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [9] |

Recommended Handling and Storage

-

Engineering Controls : Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[9] Ensure proper grounding procedures are followed to avoid static electricity buildup.[9]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[9][10] If vapors or mists are generated, a suitable respirator may be required.

-

Handling Precautions : Avoid breathing fumes, mist, or vapors.[9] Avoid contact with skin and eyes.[9] Do not eat, drink, or smoke when using this product.[9][10] Wash hands thoroughly after handling.[9][11]

-

Storage : Store in a well-ventilated place and keep the container tightly closed.[9] Store locked up.[9] Keep away from ignition sources and incompatible materials such as strong oxidizing agents.[10]

References

-

National Institute of Standards and Technology. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol. NIST Chemistry WebBook. Retrieved from [Link]

- ResearchGate. (n.d.). The fluorinated compounds were obtained by reductive amination.

-

Semantic Scholar. (n.d.). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[12][13]-Proton Shift Reaction.(1) Scope and Limitations. Retrieved from [Link]

- 3M. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

-

PubChemLite. (n.d.). Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

McMurry, J. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine (C6H5F10N) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. multimedia.3m.com [multimedia.3m.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

"Bis(2,2,3,3,3-pentafluoropropyl)amine" synthesis pathway

An In-depth Technical Guide to the Synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for Bis(2,2,3,3,3-pentafluoropropyl)amine, a fluorinated secondary amine of interest in advanced materials and catalysis. The incorporation of fluorine atoms into organic molecules, such as amines, significantly alters their physicochemical properties, including basicity and metabolic stability, making them valuable building blocks in various chemical industries.[1][2] This document will detail a scientifically grounded approach to its synthesis, focusing on the nucleophilic substitution reaction between ammonia and a suitable pentafluoropropyl halide. The guide will cover the reaction mechanism, detailed experimental protocols, and the rationale behind the chosen conditions, tailored for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of Fluorinated Amines

Fluorinated amines are a critical class of organic compounds that have garnered significant attention in medicinal chemistry, materials science, and agrochemicals.[1] The introduction of fluorine atoms can dramatically alter a molecule's properties, including:

-

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic pathways, increasing the in vivo half-life of drug candidates.[1]

-

Modified Basicity: The high electronegativity of fluorine atoms can reduce the basicity of the amine nitrogen, a feature that can be fine-tuned for specific applications.[1][2]

-

Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can improve its membrane permeability.[3]

-

Unique Conformations: The steric and electronic effects of fluorine can influence molecular conformation, leading to enhanced binding affinity to biological targets.

Bis(2,2,3,3,3-pentafluoropropyl)amine (C₆H₅F₁₀N, CAS: 883498-76-8) is a disubstituted secondary amine with two pentafluoropropyl groups.[4] While specific research on this compound is not as extensive as for other fluorinated molecules, its structure suggests potential applications in areas such as catalysis and polymer chemistry, where thermal stability and specific electronic properties are desired.[2]

Proposed Synthesis Pathway: Dialkylation of Ammonia

A robust and straightforward approach for the synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine is the nucleophilic substitution reaction (Sɴ2) involving the alkylation of ammonia with a suitable 2,2,3,3,3-pentafluoropropyl halide.[5][6][7][8] This method, while classic, requires careful control to favor the formation of the secondary amine over primary or tertiary amines and quaternary ammonium salts.[7][8][9]

The overall reaction is as follows:

2 CF₃CF₂CH₂-X + NH₃ → (CF₃CF₂CH₂)₂NH + 2 HX (where X = I, Br, or Cl)

Mechanistic Considerations

The reaction proceeds through a series of nucleophilic attacks by ammonia and the subsequently formed amines on the electrophilic carbon of the pentafluoropropyl halide.

.dot

Caption: Reaction scheme for the dialkylation of ammonia.

The primary amine formed after the first alkylation is also nucleophilic and can react with another molecule of the alkyl halide to form the desired secondary amine.[6][7] Further alkylation can lead to the tertiary amine and ultimately a quaternary ammonium salt. To selectively obtain the secondary amine, the stoichiometry of the reactants must be carefully controlled.

Choice of Halide

The reactivity of the 2,2,3,3,3-pentafluoropropyl halide (PFP-X) follows the order I > Br > Cl. While the iodide would be the most reactive, the bromide offers a good balance of reactivity and stability. The chloride is generally less reactive and may require more forcing conditions. For this guide, we will consider 2,2,3,3,3-pentafluoropropyl bromide as the alkylating agent.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mol) | Amount |

| 2,2,3,3,3-Pentafluoropropyl Bromide | 422-62-8 | 228.95 | 0.2 | 45.8 g |

| Ammonia (in Ethanol, 2.0 M solution) | 7664-41-7 | 17.03 | 0.1 | 50 mL |

| Sodium Bicarbonate (sat. aq. solution) | 144-55-8 | 84.01 | - | 100 mL |

| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | - | 200 mL |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | - | 10 g |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 50 mL of a 2.0 M solution of ammonia in ethanol (0.1 mol).

-

Addition of Alkylating Agent: Slowly add 2,2,3,3,3-pentafluoropropyl bromide (45.8 g, 0.2 mol) to the stirred ammonia solution via the dropping funnel over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. Using a slight excess of the alkylating agent is intended to drive the reaction towards the formation of the secondary amine.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 6-8 hours to ensure complete reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any hydrobromic acid formed.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to isolate Bis(2,2,3,3,3-pentafluoropropyl)amine.

-

.dot

Caption: A streamlined workflow for the synthesis process.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating through in-process checks and final product characterization.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the primary and secondary amines.

-

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR will provide definitive structural confirmation.

-

Mass Spectrometry (MS): To confirm the molecular weight (281.1 g/mol ).[4]

-

Infrared (IR) Spectroscopy: To identify the N-H stretch of the secondary amine.

-

Conclusion

The synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine via the dialkylation of ammonia with 2,2,3,3,3-pentafluoropropyl bromide is a practical and scalable method. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine. The principles of nucleophilic substitution reactions of amines are well-established, providing a solid theoretical foundation for this synthetic approach.[6][7][8] The unique properties imparted by the pentafluoropropyl groups make the target molecule a valuable building block for further research and development in various fields of chemistry.

References

-

T. Billard. Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

-

T. Billard. Synthesis of Fluorinated Amines: A Personal Account. Semantic Scholar. [Link]

-

T. Billard. Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. [Link]

-

Organic Chemistry Portal. 1,2-Fluoroamine synthesis by fluorination or substitution. [Link]

-

Leah4sci. Alkylation of ammonia. YouTube. [Link]

-

University of Calgary. Ch22: Alkylation of Amines. [Link]

-

Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

-

Wikipedia. Amine alkylation. [Link]

-

The Organic Chemistry Tutor. Alkylation of Ammonia. YouTube. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amine alkylation - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

Spectroscopic Data of Bis(2,2,3,3,3-pentafluoropropyl)amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core spectroscopic data for Bis(2,2,3,3,3-pentafluoropropyl)amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques for the characterization of this highly fluorinated amine. We will explore predicted and expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing insights into the structural elucidation of this compound.

Introduction to Bis(2,2,3,3,3-pentafluoropropyl)amine

Bis(2,2,3,3,3-pentafluoropropyl)amine, with the chemical formula C₆H₅F₁₀N and a molecular weight of 281.1 g/mol , is a secondary amine characterized by the presence of two pentafluoropropyl substituents. The high degree of fluorination significantly influences its chemical and physical properties, such as basicity and metabolic stability, making it a compound of interest in various fields, including materials science and catalysis.[1] Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of Bis(2,2,3,3,3-pentafluoropropyl)amine is expected to be dominated by absorptions arising from N-H, C-H, and C-F bond vibrations.

Predicted IR Absorption Bands

The key vibrational modes for Bis(2,2,3,3,3-pentafluoropropyl)amine are predicted as follows:

| Wavenumber (cm⁻¹) | Bond | Functional Group | Expected Appearance |

| 3400–3250 | N-H Stretch | Secondary Amine | Medium, sharp peak |

| 3000–2850 | C-H Stretch | Alkane (CH₂) | Medium to weak peaks |

| 1650–1580 | N-H Bend | Secondary Amine | Medium, may be broad |

| 1470–1450 | C-H Bend | Alkane (CH₂) | Medium |

| 1350–1000 | C-F Stretch | Fluoroalkane | Multiple strong, intense peaks |

| 910–665 | N-H Wag | Secondary Amine | Strong, broad peak |

The N-H stretching absorption in secondary amines typically appears as a single, sharp peak in the 3400–3250 cm⁻¹ region.[2] The presence of strong electron-withdrawing pentafluoropropyl groups may shift this absorption to a higher frequency. The most prominent features in the spectrum will undoubtedly be the very strong and complex absorptions in the fingerprint region (1350–1000 cm⁻¹) due to the C-F stretching vibrations.

A detailed vibrational analysis of the related primary amine, 2,2,3,3,3-pentafluoropropylamine, through Raman and infrared spectra has provided significant insights into its conformational isomers and vibrational assignments, which can serve as a valuable reference for interpreting the spectrum of the secondary amine derivative.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For Bis(2,2,3,3,3-pentafluoropropyl)amine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the methylene (CH₂) protons and the amine (NH) proton.

-

-CH₂- Protons: These protons are adjacent to the electron-withdrawing CF₂ group and the nitrogen atom. Their chemical shift is predicted to be in the range of 3.0-4.0 ppm. Due to the prochiral nature of the methylene groups, these protons may exhibit complex splitting patterns, potentially appearing as a triplet of triplets due to coupling with the adjacent CF₂ group and the NH proton.

-

-NH- Proton: The chemical shift of the amine proton is highly variable and depends on concentration, solvent, and temperature, typically appearing between 0.5-5.0 ppm.[4] The signal is often broad and may not show clear coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

-CH₂- Carbon: This carbon is bonded to the nitrogen and the CF₂ group. Its chemical shift is expected in the 40-60 ppm range. The signal will be split into a triplet by the two adjacent fluorine atoms (¹JCF).

-

-CF₂- Carbon: This carbon will appear at a much lower field (further downfield), typically in the 110-125 ppm range, due to the strong deshielding effect of the attached fluorine atoms. The signal will be a triplet due to coupling with the adjacent CF₃ group (²JCF).

-

-CF₃ Carbon: The trifluoromethyl carbon is expected to appear in the 120-130 ppm region and will be split into a quartet by the three attached fluorine atoms (¹JCF).

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[5][6][7]

-

-CF₂- Fluorines: These fluorine atoms are expected to resonate at a chemical shift of approximately -120 to -130 ppm. The signal should appear as a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group.

-

-CF₃ Fluorines: The trifluoromethyl fluorines are predicted to have a chemical shift in the range of -70 to -80 ppm and will appear as a triplet due to coupling with the two fluorine atoms of the adjacent CF₂ group.

Predicted NMR Data Summary

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | -CH₂- | 3.0 - 4.0 | Triplet of triplets |

| ¹H | -NH- | 0.5 - 5.0 | Broad singlet |

| ¹³C | -CH₂- | 40 - 60 | Triplet |

| ¹³C | -CF₂- | 110 - 125 | Triplet |

| ¹³C | -CF₃ | 120 - 130 | Quartet |

| ¹⁹F | -CF₂- | -120 to -130 | Quartet |

| ¹⁹F | -CF₃ | -70 to -80 | Triplet |

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Predicted Molecular Ions

The monoisotopic mass of Bis(2,2,3,3,3-pentafluoropropyl)amine is 281.02625 Da.[8] Depending on the ionization technique used, various molecular ions can be observed.

| Adduct | Predicted m/z |

| [M+H]⁺ | 282.03353 |

| [M+Na]⁺ | 304.01547 |

| [M-H]⁻ | 280.01897 |

| [M+NH₄]⁺ | 299.06007 |

| [M]⁺ | 281.02570 |

Data sourced from PubChem.[8]

Fragmentation Pathway

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. A common fragmentation pathway for amines is alpha-cleavage, involving the breaking of a C-C bond adjacent to the nitrogen atom.

Caption: Predicted EI-MS fragmentation of Bis(2,2,3,3,3-pentafluoropropyl)amine.

The molecular ion at m/z = 281 may be observed. Alpha-cleavage would result in the loss of a pentafluoropropyl radical to give a fragment at m/z = 133. The loss of a trifluoromethyl radical from the molecular ion could also occur, leading to a fragment at m/z = 212. A prominent peak at m/z = 69, corresponding to the [CF₃]⁺ cation, is also highly likely.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

General Experimental Workflow

Caption: General workflow for the spectroscopic analysis of a liquid amine sample.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, the easiest method is to prepare a neat film. Place one drop of Bis(2,2,3,3,3-pentafluoropropyl)amine between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup:

-

Acquire a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer.

-

-

Data Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction.

-

Label the significant peaks in the spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of Bis(2,2,3,3,3-pentafluoropropyl)amine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis is required. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An attached proton test (APT) or distortionless enhancement by polarization transfer (DEPT) experiment can be run to aid in peak assignment.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or internal standard.

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

Mass Spectrometry (MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).

-

-

Instrument Setup:

-

Choose an appropriate ionization method (e.g., Electrospray Ionization - ESI for soft ionization, or Electron Ionization - EI for fragmentation).

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, either via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Acquire data over a suitable mass range (e.g., m/z 50-500).

-

-

Data Processing:

-

Identify the molecular ion peak and any adducts.

-

Analyze the fragmentation pattern to confirm the structure.

-

Summary and Conclusion

The spectroscopic characterization of Bis(2,2,3,3,3-pentafluoropropyl)amine relies on a combination of IR, NMR, and MS techniques. While experimental data for this specific compound is not widely published, a thorough understanding of spectroscopic principles and data from analogous fluorinated amines allows for accurate prediction of its spectral features. The N-H and C-F stretches in the IR spectrum, the distinct chemical shifts and coupling patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra, and the characteristic molecular ion and fragmentation patterns in the mass spectrum collectively provide a unique spectroscopic fingerprint for the unambiguous identification and structural confirmation of Bis(2,2,3,3,3-pentafluoropropyl)amine. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data for this and other related fluorinated compounds.

References

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry.

-

Kuchar, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3457-3467. [Link]

-

Jang, S., & Kim, H. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(18), 7273–7278. [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Durig, J. R., et al. (2011). Conformational, vibrational, and structural studies of 2,2,3,3,3-pentafluoropropylamine from Raman and infrared spectra of gas, liquid, xenon solutions, and solid supported by ab initio calculations. Journal of Raman Spectroscopy, 42(6), 1335-1348. [Link]

-

PubChem. (n.d.). Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine. National Center for Biotechnology Information. [Link]

-

Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Diva-Portal.org. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. [Link]

-

Dmowski, W., & Kozłowska, Z. (2014). Tri- and tetrafluoropropionamides derived from chiral secondary amines – synthesis and the conformational studies. RSC Advances, 4(44), 23219-23228. [Link]

-

Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of bis[bis(pentafluoroethyl)phosphinyl]imides, M+N(-), M = H, Na, K, Cs, Ag, Me4N. [Link]

-

Teverovskiy, G., et al. (2015). Synthesis and characterization of 2-pyridylsulfur pentafluorides. Angewandte Chemie International Edition, 54(2), 559-563. [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. biophysics.org [biophysics.org]

- 8. PubChemLite - Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine (C6H5F10N) [pubchemlite.lcsb.uni.lu]

Unveiling the Solubility Profile of Bis(2,2,3,3,3-pentafluoropropyl)amine: A Technical Guide for Researchers

Authored by: A Senior Application Scientist

Introduction: The Enigmatic Nature of a Heavily Fluorinated Amine

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a substance is governed by the principle of "like dissolves like." In the case of Bis(2,2,3,3,3-pentafluoropropyl)amine, its molecular structure provides critical clues to its expected solubility behavior.

The Dominance of the Fluorinated Chains: The two pentafluoropropyl groups are the most significant features of the molecule. Highly fluorinated liquid phases are known to be the least polar of any known liquid phases[5]. This extreme nonpolarity arises from the high local symmetry and low polarizability of the C-F bonds[5]. Consequently, Bis(2,2,3,3,3-pentafluoropropyl)amine is expected to exhibit very low solubility in polar solvents like water.

The Role of the Amine Group: The secondary amine group introduces a site for potential hydrogen bonding. Primary and secondary amines generally exhibit enhanced solubility in water due to their ability to form hydrogen bonds[6]. However, in this molecule, the strong electron-withdrawing effect of the adjacent fluorinated alkyl chains is expected to significantly reduce the basicity of the nitrogen atom, thereby diminishing its ability to act as a hydrogen bond acceptor.

Acid-Base Chemistry and Solubility: A common characteristic of amines is their ability to react with acids to form ammonium salts, which are often much more soluble in water than the original amine[7]. Therefore, it is anticipated that the solubility of Bis(2,2,3,3,3-pentafluoropropyl)amine in aqueous solutions will increase significantly under acidic conditions due to the formation of the corresponding protonated species.

Solubility in Organic Solvents: Generally, amines are soluble in organic solvents[8]. Given the highly nonpolar nature of the fluorinated chains, Bis(2,2,3,3,3-pentafluoropropyl)amine is expected to be soluble in nonpolar organic solvents and specialized fluorous solvents. Its solubility in polar organic solvents may be more limited.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a standardized method for qualitatively and semi-quantitatively assessing the solubility of Bis(2,2,3,3,3-pentafluoropropyl)amine in various solvents.

Materials and Reagents

-

Bis(2,2,3,3,3-pentafluoropropyl)amine (CAS 883498-76-8)[9]

-

Distilled or deionized water

-

5% (v/v) Hydrochloric acid (HCl) solution

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

A selection of organic solvents (e.g., diethyl ether, dichloromethane, hexane, ethanol, acetone)

-

Test tubes (13 x 100 mm)

-

Vortex mixer

-

pH paper or pH meter

-

Analytical balance

-

Micropipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of Bis(2,2,3,3,3-pentafluoropropyl)amine.

Detailed Protocol

-

Preparation: Label a clean, dry test tube for each solvent to be tested (water, 5% HCl, 5% NaOH, and organic solvents)[8].

-

Solvent Addition: Add 0.5 mL of the respective solvent to each labeled test tube[10].

-

Compound Addition: Add approximately 25 mg of solid Bis(2,2,3,3,3-pentafluoropropyl)amine or 1 drop if it is a liquid to each test tube[10].

-

Mixing: Tightly cap and vigorously mix the contents of each test tube using a vortex mixer for 30 seconds[11].

-

Observation: Allow the tubes to stand for 2-3 minutes and then observe whether the compound has dissolved completely (soluble) or if a separate phase or solid particles remain (insoluble)[7].

-

pH Testing (for aqueous solutions): If the compound is found to be soluble in water, test the pH of the solution using a glass rod and pH paper or a pH meter[8]. An increase in pH would be expected for an amine.

-

Acid/Base Solubility:

-

For the tube containing 5% HCl, observe if the compound, which may be insoluble in water, dissolves. This would indicate the formation of a soluble salt[10].

-

For the tube containing 5% NaOH, observe for any reaction or change in solubility.

-

-

Record Observations: Systematically record all observations in a data table.

Data Presentation and Interpretation

The results of the solubility tests should be summarized in a clear and structured table.

| Solvent | Observation (Soluble/Insoluble) | Comments |

| Water | Expected: Insoluble | High degree of fluorination reduces polarity. |

| 5% HCl | Expected: Soluble | Formation of a more polar ammonium salt. |

| 5% NaOH | Expected: Insoluble | The amine is not expected to react with a base. |

| Diethyl Ether | Expected: Soluble | Nonpolar organic solvent. |

| Dichloromethane | Expected: Soluble | Common organic solvent. |

| Hexane | Expected: Soluble | Highly nonpolar solvent. |

| Ethanol | Expected: Likely Soluble | Polarity may be intermediate. |

| Acetone | Expected: Likely Soluble | Common polar aprotic solvent. |

Advanced Considerations and Predictive Modeling

While physical experimentation is the gold standard, computational models can provide valuable insights, especially for novel compounds.

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful method for predicting the solubility of compounds in various solvents based on quantum chemical calculations. Machine learning models trained on COSMO-RS descriptors have shown good performance in predicting the solubility of fluorinated gases in ionic liquids, and similar approaches could be applied here[12][13].

Quantitative Structure-Property Relationship (QSPR) Models: These models correlate the chemical structure of a molecule with its physical properties. For solubility prediction, descriptors such as molecular weight, logP, and polar surface area are often used. The development of specific QSPR models for highly fluorinated compounds is an active area of research[14][15].

Conclusion and Future Directions

Understanding the solubility of Bis(2,2,3,3,3-pentafluoropropyl)amine is crucial for its application in research and development. Based on its highly fluorinated structure, it is predicted to be insoluble in water but soluble in nonpolar organic solvents and aqueous acidic solutions. The provided experimental protocol offers a reliable method for verifying these predictions. Future research should focus on obtaining quantitative solubility data across a range of solvents and temperatures. Furthermore, the development and validation of predictive computational models for this and similar highly fluorinated compounds will be invaluable for accelerating materials discovery and understanding their environmental fate.

References

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- ResearchGate. Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors.

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

- Amine Unknowns.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Semantic Scholar. Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors.

- A solubility model for aqueous solutions containing sodium, fluoride, and phosph

- NIH. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups.

- Benchchem. Bis(2,2,3,3,3-pentafluoropropyl)amine | 883498-76-8.

- Santa Cruz Biotechnology. Bis(2,2,3,3,3-pentafluoropropyl)amine | CAS 883498-76-8.

- Solubility of Things. Amines: Structure, Properties, and Reactions.

- RSC Publishing. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks.

- PubChemLite. Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine.

- PubMed. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)

- Alfa Chemistry.

- Synquest Labs. Bis(2,2,3,3,3-pentafluoropropyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. PubChemLite - Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine (C6H5F10N) [pubchemlite.lcsb.uni.lu]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemhaven.org [chemhaven.org]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. scbt.com [scbt.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors | Semantic Scholar [semanticscholar.org]

- 14. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 15. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bis(2,2,3,3,3-pentafluoropropyl)amine and its Structural Analogs

Abstract

This technical guide provides a comprehensive overview of Bis(2,2,3,3,3-pentafluoropropyl)amine, a fluorinated secondary amine of significant interest in advanced materials and chemical synthesis. We delve into its synthesis, physicochemical properties, and characterization, while also exploring a range of its structural analogs. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and applications of this unique class of compounds. The guide includes detailed experimental protocols, comparative data analysis, and visualizations of key chemical concepts and workflows.

Introduction: The Significance of Fluorinated Amines

The incorporation of fluorine into organic molecules imparts a range of unique and often desirable properties, including enhanced thermal stability, chemical resistance, and lipophilicity.[1][2] In the realm of amines, fluorination profoundly influences basicity and metabolic stability, making fluorinated amines valuable building blocks in pharmaceuticals, agrochemicals, and materials science.[3] Bis(2,2,3,3,3-pentafluoropropyl)amine, with its two highly fluorinated propyl chains attached to a central nitrogen atom, exemplifies the unique characteristics of this compound class. This guide will explore the core chemistry of this molecule and its structural relatives, providing a foundational understanding for their application in research and development.

Core Compound: Bis(2,2,3,3,3-pentafluoropropyl)amine

Chemical Structure and Properties

-

IUPAC Name: 2,2,3,3,3-Pentafluoro-N-(2,2,3,3,3-pentafluoropropyl)propan-1-amine

-

CAS Number: 883498-76-8[3]

-

Molecular Formula: C₆H₅F₁₀N[3]

-

Boiling Point: 101-103 °C[4]

The presence of ten fluorine atoms significantly reduces the basicity of the amine compared to its non-fluorinated analog, dipropylamine. This is due to the strong electron-withdrawing inductive effect of the pentafluoropropyl groups.

Synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine and its Analogs

The synthesis of fluorinated secondary amines like Bis(2,2,3,3,3-pentafluoropropyl)amine typically involves the alkylation of an amine with a suitable fluorinated electrophile.

General Synthetic Strategy: Nucleophilic Alkylation

A common and direct approach is the nucleophilic substitution reaction between a primary amine or ammonia and a pentafluoropropyl halide.[5][6][7] However, a significant challenge in this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, as the product secondary amine can also act as a nucleophile.[8]

To favor the formation of the desired secondary amine, reaction conditions can be optimized by using a large excess of the primary amine or ammonia.

Detailed Experimental Protocol: Synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine

Objective: To synthesize Bis(2,2,3,3,3-pentafluoropropyl)amine via the alkylation of ammonia with 1-iodo-2,2,3,3,3-pentafluoropropane.

Materials:

-

1-Iodo-2,2,3,3,3-pentafluoropropane

-

Aqueous ammonia (28-30%)

-

Potassium carbonate (K₂CO₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

In a high-pressure reaction vessel, combine 1-iodo-2,2,3,3,3-pentafluoropropane (1.0 eq) and a significant excess of aqueous ammonia (e.g., 20 eq).

-

Add potassium carbonate (2.0 eq) to the mixture to act as a base and neutralize the hydroiodic acid formed during the reaction.

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 24-48 hours.

-

After cooling to room temperature, carefully vent the reaction vessel.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with distilled water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under atmospheric pressure to yield Bis(2,2,3,3,3-pentafluoropropyl)amine as a colorless liquid.

Self-Validation: The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the primary and secondary amine products. The final product purity should be assessed by GC and its identity confirmed by NMR and mass spectrometry.

Structural Analogs and Comparative Properties

The physicochemical properties of fluorinated amines can be tuned by modifying their molecular structure. Key areas for modification include the length of the fluoroalkyl chains and the nature of the substituents on the nitrogen atom.

Variation in Fluoroalkyl Chain Length

Increasing the length of the perfluoroalkyl chain generally leads to a decrease in boiling point for analogous amines due to weaker intermolecular forces.[9][10][11] Furthermore, the electron-withdrawing effect of longer perfluoroalkyl chains will further decrease the basicity of the amine.

| Compound Name | Structure | Boiling Point (°C) | Predicted pKa of Conjugate Acid |

| Bis(2,2,2-trifluoroethyl)amine | (CF₃CH₂)₂NH | 59-61 | ~5.7 |

| Bis(2,2,3,3,3-pentafluoropropyl)amine | (CF₃CF₂CH₂)₂NH | 101-103 | < 5 |

| Bis(2,2,3,3,4,4,4-heptafluorobutyl)amine | (CF₃CF₂CF₂CH₂)₂NH | ~140-145 | < 5 |

Asymmetric Substitution on Nitrogen

Introducing different substituents on the nitrogen atom allows for the fine-tuning of properties such as solubility and reactivity.

| Compound Name | Structure | Notes |

| N-ethyl-N-(2,2,3,3,3-pentafluoropropyl)amine | (CF₃CF₂CH₂)N(H)CH₂CH₃ | Increased basicity compared to the bis-pentafluoropropyl analog. |

| N-phenyl-N-(2,2,3,3,3-pentafluoropropyl)amine | (CF₃CF₂CH₂)N(H)C₆H₅ | Basicity is significantly reduced due to the delocalization of the nitrogen lone pair into the aromatic ring. |

Characterization Techniques

The structural elucidation and purity assessment of Bis(2,2,3,3,3-pentafluoropropyl)amine and its analogs rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is relatively simple, showing a characteristic triplet for the -CH₂- group adjacent to the nitrogen, split by the two adjacent fluorine atoms.

-

¹⁹F NMR: This is a powerful tool for characterizing fluorinated compounds. The spectrum will show distinct signals for the -CF₂- and -CF₃ groups, with characteristic chemical shifts and coupling constants.[12][13][14][15] The chemical shifts are sensitive to the electronic environment, providing valuable structural information.

-

¹³C NMR: The carbon spectrum will show signals for the different carbon environments, with the C-F couplings providing additional structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), perfluoroalkyl compounds often exhibit characteristic fragmentation patterns involving the loss of CF₃ and C₂F₅ radicals.[1][16][17][18]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 281

-

Loss of a pentafluoroethyl radical ([M - C₂F₅]⁺): m/z = 162

-

Loss of a pentafluoropropyl group ([M - C₃F₅H₂]⁺): m/z = 148

Applications and Field-Proven Insights